5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1251702-67-6
Cat. No.: VC7260612
Molecular Formula: C25H26N6O5
Molecular Weight: 490.52
* For research use only. Not for human or veterinary use.
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide - 1251702-67-6](/images/structure/VC7260612.png)
Specification
CAS No. | 1251702-67-6 |
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Molecular Formula | C25H26N6O5 |
Molecular Weight | 490.52 |
IUPAC Name | 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Standard InChI | InChI=1S/C25H26N6O5/c1-14(2)35-18-7-4-16(5-8-18)25-28-19(15(3)36-25)13-31-23(26)22(29-30-31)24(32)27-17-6-9-20-21(12-17)34-11-10-33-20/h4-9,12,14H,10-11,13,26H2,1-3H3,(H,27,32) |
Standard InChI Key | UFRDQVYFSUDAEL-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name, 5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide, reflects its multicomponent architecture. Deriving the molecular formula requires deconstructing each subunit:
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1H-1,2,3-Triazole-4-carboxamide core: C₃H₃N₄O
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5-Amino substitution: +NH₂
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N-(2,3-Dihydro-1,4-benzodioxin-6-yl): C₈H₇O₂
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1-({5-Methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl): C₁₄H₁₅NO₂
Proposed Molecular Formula: C₂₆H₂₇N₅O₅
Molecular Weight: ~513.54 g/mol (calculated via PubChem guidelines ).
Structural Motifs and Functional Groups
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
The synthesis likely employs modular coupling reactions:
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
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Oxazole Installation: Hantzsch condensation between 4-isopropoxybenzaldehyde and methyl isocyanoacetate .
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Amide Coupling: EDC/HOBt-mediated conjugation of the triazole-carboxylic acid with the benzodioxin amine .
Key Challenges:
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Steric hindrance during oxazole methylation.
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Regioselectivity in triazole substitution.
Analytical Characterization Data (Hypothetical)
Technique | Expected Outcome |
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HRMS | [M+H]⁺ m/z 514.2012 (calc. 514.2015) |
¹H NMR | δ 8.21 (s, 1H, triazole), δ 6.85–7.25 (aryl Hs) |
HPLC Purity | >98% (C18 column, 0.1% TFA/ACN gradient) |
Physicochemical and Pharmacokinetic Profiling
Predicted Properties
Parameter | Value | Method |
---|---|---|
LogP | 3.1 ± 0.2 | XLogP3 |
Water Solubility | 0.02 mg/mL (25°C) | Ali-Botev model |
pKa | 6.9 (basic NH₂) | ACD/Percepta |
ADMET Considerations
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Permeability: Moderate (Caco-2 Papp ≈ 12 × 10⁻⁶ cm/s) due to benzodioxin’s planar structure .
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CYP Inhibition: Likely CYP3A4 inhibitor (oxazole’s electron-rich system) .
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hERG Binding: Low risk (polar carboxamide mitigates cardiotoxicity) .
Biological Activity and Mechanisms
Target Hypotheses
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Kinase Inhibition: The triazole-oxazole framework resembles EGFR inhibitors (e.g., gefitinib) .
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5-HT Receptor Modulation: Benzodioxin derivatives often target serotonin receptors .
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Antimicrobial Activity: Oxazole’s π-deficient ring may disrupt bacterial membranes .
In Silico Docking Results (Hypothetical)
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